Cas no 18458-02-1 (Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]-)
![Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- structure](https://www.kuujia.com/scimg/cas/18458-02-1x500.png)
Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]-
- Oxirane, 2-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- EN300-698580
- SCHEMBL25258805
- 2-[(4-TERT-BUTYLPHENYL)METHYL]OXIRANE
- 18458-02-1
-
- Inchi: InChI=1S/C13H18O/c1-13(2,3)11-6-4-10(5-7-11)8-12-9-14-12/h4-7,12H,8-9H2,1-3H3
- InChI Key: DMDXNNDPNUMUMT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 190.135765193g/mol
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5Ų
- XLogP3: 3.5
Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698580-10.0g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 10.0g |
$5774.0 | 2023-03-10 | ||
Enamine | EN300-698580-0.1g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 0.1g |
$1183.0 | 2023-03-10 | ||
Enamine | EN300-698580-2.5g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 2.5g |
$2631.0 | 2023-03-10 | ||
Enamine | EN300-698580-5.0g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 5.0g |
$3894.0 | 2023-03-10 | ||
Enamine | EN300-698580-0.05g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 0.05g |
$1129.0 | 2023-03-10 | ||
Enamine | EN300-698580-0.5g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 0.5g |
$1289.0 | 2023-03-10 | ||
Enamine | EN300-698580-1.0g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-698580-0.25g |
2-[(4-tert-butylphenyl)methyl]oxirane |
18458-02-1 | 0.25g |
$1235.0 | 2023-03-10 |
Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- Related Literature
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
Additional information on Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]-
Introduction to Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- (CAS No. 18458-02-1)
Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]-, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 18458-02-1, has garnered attention due to its unique structural properties and potential applications in various chemical synthesis processes. The molecular structure of this compound features a oxirane ring, which is a three-membered cyclic ether, attached to a 4-(1,1-dimethylethyl)phenyl group and a methyl substituent. This configuration imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The oxirane moiety is particularly noteworthy for its role as a versatile synthetic building block. It is known for its ability to undergo ring-opening reactions under various conditions, which can be exploited to introduce new functional groups into the molecule. This property has made it a staple in the synthesis of polymers, agrochemicals, and pharmaceuticals. The presence of the 4-(1,1-dimethylethyl)phenyl group adds steric hindrance and electronic effects that can influence the reactivity of the molecule. This combination of features makes Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- an intriguing candidate for further research and development.
In recent years, there has been growing interest in the applications of this compound in pharmaceutical research. The oxirane ring can be functionalized to produce bioactive molecules that exhibit various pharmacological properties. For instance, studies have shown that derivatives of oxirane can be used to develop novel drugs targeting specific biological pathways. The< strong>4-(1,1-dimethylethyl)phenyl group provides a stable aromatic core that can enhance the metabolic stability of drug candidates. Additionally, the< strong>methyl substituent can influence the solubility and bioavailability of the final product.
The synthesis of Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These methods not only improve yield but also minimize unwanted byproducts, ensuring a higher purity of the final product. The growing sophistication of synthetic methodologies has enabled researchers to explore more complex derivatives of this compound with enhanced functionality.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as materials science and specialty chemicals. The unique structural features of Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- make it suitable for developing advanced polymers with tailored properties. For example, it can be incorporated into polymer backbones to create materials with improved thermal stability or mechanical strength. Such innovations are crucial for developing next-generation materials for industries ranging from aerospace to electronics.
In conclusion, Oxirane, [[4-(1,1-dimethylethyl)phenyl]methyl]- (CAS No. 18458-02-1) is a multifaceted compound with significant potential in various fields of chemistry and beyond. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and researchers working on drug development and material science. As our understanding of organic chemistry continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in scientific research.
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